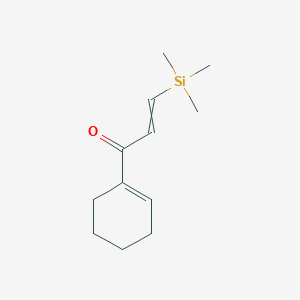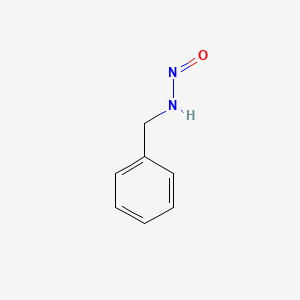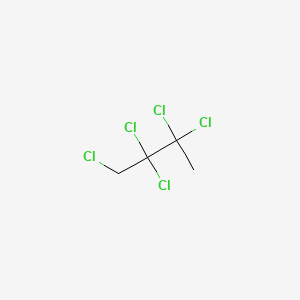
1,2,2,3,3-Pentachlorobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2,3,3-Pentachlorobutane is an organochlorine compound with the molecular formula C4H5Cl5 It is a derivative of butane where five hydrogen atoms are replaced by chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,2,3,3-Pentachlorobutane can be synthesized through the chlorination of butane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a catalyst such as iron or ultraviolet light to initiate the radical chlorination process. The reaction conditions include:
Temperature: Typically around 100-150°C.
Pressure: Atmospheric pressure is usually sufficient.
Catalyst: Iron or UV light to generate chlorine radicals.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors where butane and chlorine gas are mixed and passed through a reaction chamber under controlled conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
1,2,2,3,3-Pentachlorobutane undergoes several types of chemical reactions, including:
Substitution Reactions: Chlorine atoms can be substituted with other functional groups such as hydroxyl (OH) or amino (NH2) groups.
Reduction Reactions: The compound can be reduced to form less chlorinated butane derivatives.
Oxidation Reactions: Oxidation can lead to the formation of chlorinated butanol or butanoic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) under mild conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Major Products
Substitution: Formation of compounds like 1,2,2,3,3-pentachlorobutanol.
Reduction: Formation of less chlorinated butane derivatives.
Oxidation: Formation of chlorinated butanol or butanoic acid derivatives.
Scientific Research Applications
1,2,2,3,3-Pentachlorobutane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce chlorine atoms into organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a model compound for studying the behavior of chlorinated hydrocarbons.
Medicine: Investigated for its potential use in developing new pharmaceuticals and as a precursor for drug synthesis.
Industry: Used in the production of other chlorinated compounds and as an intermediate in the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 1,2,2,3,3-Pentachlorobutane involves its interaction with various molecular targets and pathways. The compound can undergo metabolic activation in biological systems, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as DNA, proteins, and lipids. These interactions can result in various biological effects, including cytotoxicity, genotoxicity, and disruption of cellular signaling pathways.
Comparison with Similar Compounds
1,2,2,3,3-Pentachlorobutane can be compared with other similar chlorinated butane derivatives:
1,1,2,3,3-Pentachlorobutane: Similar structure but different chlorine atom arrangement, leading to different chemical properties and reactivity.
1,2,2,3,4-Pentachlorobutane: Another isomer with a different chlorine atom arrangement, affecting its physical and chemical properties.
1,1,1,3,3-Pentachlorobutane: Different substitution pattern, resulting in unique reactivity and applications.
Properties
CAS No. |
83293-82-7 |
|---|---|
Molecular Formula |
C4H5Cl5 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
1,2,2,3,3-pentachlorobutane |
InChI |
InChI=1S/C4H5Cl5/c1-3(6,7)4(8,9)2-5/h2H2,1H3 |
InChI Key |
ZOCUIWZWEAZWHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CCl)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(2-Cyanopropan-2-yl)disulfanyl]methyl}carbamyl chloride](/img/structure/B14422948.png)
![1a,10,11,11a-Tetrahydro[1]benzoxireno[3,2-a]acridine-10,11-diol](/img/structure/B14422954.png)

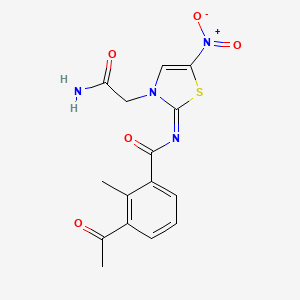
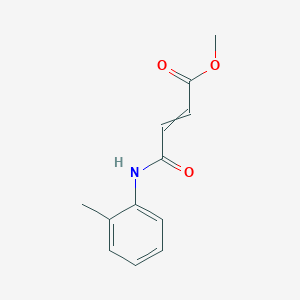

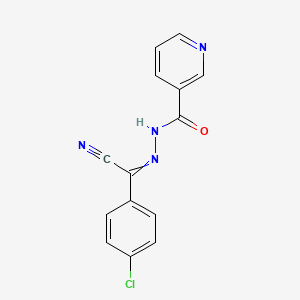
![2-[(But-2-en-1-yl)oxy]-4,5-diphenyl-1,3-oxazole](/img/structure/B14422993.png)
![2-{4-[Benzyl(ethyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14423003.png)
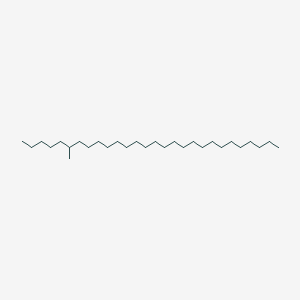
![N-[2-(6-Bromo-1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B14423008.png)
![5,5-Diphenylspiro[1,3-dithiolane-4,9'-xanthene]](/img/structure/B14423012.png)
